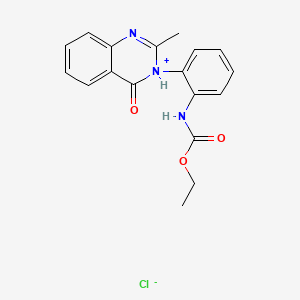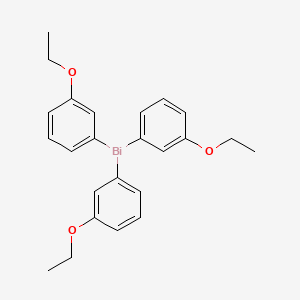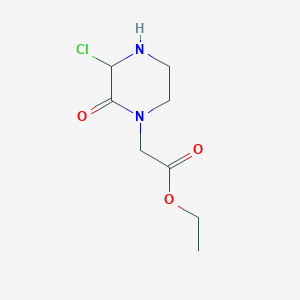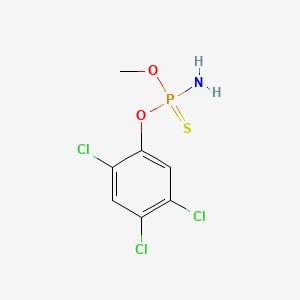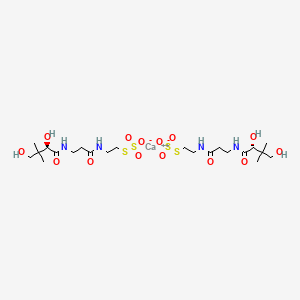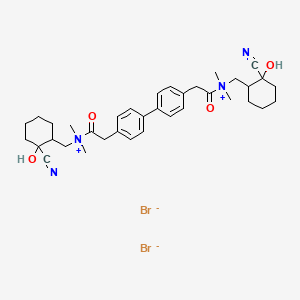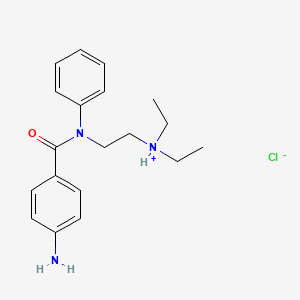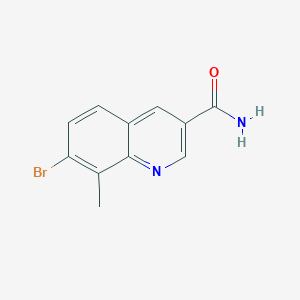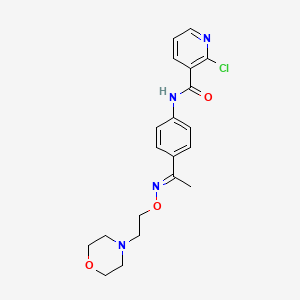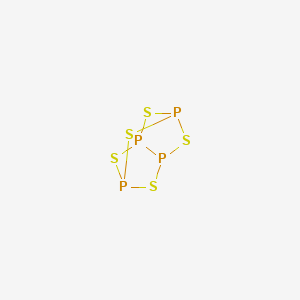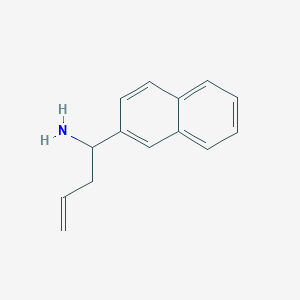
1-Naphthalen-2-ylbut-3-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalen-2-ylbut-3-en-1-amine is an organic compound with the molecular formula C14H15N It consists of a naphthalene ring system attached to a butenylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Naphthalen-2-ylbut-3-en-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-naphthylamine with but-3-en-1-ol under acidic conditions to form the desired product. Another method includes the use of a Grignard reagent, where 2-naphthylmagnesium bromide reacts with but-3-en-1-amine to yield the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Naphthalen-2-ylbut-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-2-ylbut-3-en-1-one.
Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, forming naphthalen-2-ylbutan-1-amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as sulfonamides or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used under basic conditions to form amides or sulfonamides.
Major Products:
Oxidation: Naphthalen-2-ylbut-3-en-1-one.
Reduction: Naphthalen-2-ylbutan-1-amine.
Substitution: Various amides and sulfonamides depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Naphthalen-2-ylbut-3-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Naphthalen-2-ylbut-3-en-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The naphthalene ring system can interact with hydrophobic regions of proteins, potentially altering their activity. These interactions can affect pathways involved in cell signaling, metabolism, and other biological processes.
Comparación Con Compuestos Similares
1-Naphthalen-2-ylbutan-1-amine: Similar structure but with a saturated butyl chain.
2-Naphthalenemethanamine: Contains a methylene bridge instead of a butenyl chain.
Naphthalene-2-ylamine: Lacks the butenyl chain, consisting only of the naphthalene ring and amine group.
Uniqueness: 1-Naphthalen-2-ylbut-3-en-1-amine is unique due to its unsaturated butenyl chain, which imparts different chemical reactivity and potential biological activity compared to its saturated or shorter-chain analogs. This
Propiedades
Fórmula molecular |
C14H15N |
|---|---|
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
1-naphthalen-2-ylbut-3-en-1-amine |
InChI |
InChI=1S/C14H15N/c1-2-5-14(15)13-9-8-11-6-3-4-7-12(11)10-13/h2-4,6-10,14H,1,5,15H2 |
Clave InChI |
NQRQKHFRLBZQTH-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(C1=CC2=CC=CC=C2C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
